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Compound of Interest

Compound Name: Ammonium tartrate

Cat. No.: B7821065 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

challenges with ammonium tartrate in mass spectrometry experiments.

Frequently Asked Questions (FAQs)
Q1: What is ammonium tartrate used for in mass spectrometry?

Ammonium tartrate is primarily used as a solution additive in mass spectrometry to reduce

the extent of nonspecific metal ion adduction, particularly from sodium (Na+) and calcium

(Ca2+) ions, to biomolecules like proteins and oligonucleotides.[1] This "desalting" effect can

lead to improved signal-to-noise ratios and cleaner mass spectra by consolidating the ion

signal into fewer adducted forms.[1] For instance, in Matrix-Assisted Ionization (MAI), adding

100 ppm of ammonium tartrate to the matrix has been shown to enhance ion abundance by

over 10-fold for proteins like ubiquitin and reduce sodium and potassium adducts.[2]

Q2: How does ammonium tartrate reduce metal ion adducts?

Initially, it was thought that tartrate's chelating ability in solution was responsible for reducing

metal ion adducts.[1] However, studies have shown that the effectiveness of ammonium
tartrate in desalting gaseous protein ions is more likely due to the low proton affinity (PA) of the

tartrate anion.[1] Anions with low PA can effectively compete for adduction sites on the analyte,
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and any resulting acid molecule adducts can be readily dissociated in the gas phase through

collisional activation in the mass spectrometer.[1]

Q3: I am observing unexpected adducts in my mass spectra when using ammonium tartrate.

What could be the cause?

While ammonium tartrate is used to reduce metal adducts, it can itself form adducts with the

analyte. The ammonium ion ([NH₄]⁺) can form ammonium adducts ([M+NH₄]⁺).[3][4]

Additionally, under certain conditions, especially with high concentrations of ammonium salts,

adducts with components of the mobile phase, such as acetonitrile (ACN), can be observed

(e.g., [M+ACN+NH₄]⁺).[5] The presence of these adducts can complicate data interpretation.

Q4: My signal intensity is suppressed after adding ammonium tartrate. Why is this happening

and what can I do?

High concentrations of any salt, including ammonium tartrate, can lead to ion suppression in

electrospray ionization (ESI).[1][6] This occurs when non-volatile species compete with the

analyte for ionization, reducing the overall signal intensity of the target molecule. For example,

adding ammonium formate or acetate has been shown to suppress phosphatidylcholine (PC)

signals by approximately 60%.[7]

To mitigate this, it is crucial to optimize the concentration of ammonium tartrate. Start with a

low concentration (e.g., in the low millimolar range) and gradually increase it while monitoring

the signal intensity of your analyte and the reduction of unwanted adducts. It's a balance

between desalting and suppression. For some applications, concentrations as low as 100 ppm

have proven effective.[2]

Q5: Are there alternatives to ammonium tartrate for reducing metal ion adducts?

Yes, several other ammonium salts and additives can be used to reduce metal ion adduction.

The choice of additive can depend on the specific analyte and the experimental conditions.

Ammonium Acetate: Commonly used, but high concentrations may be required, which can

impact protein binding.[1] It is often a compromise for LC-MS applications to improve peak

shape and reduce signal suppression compared to TFA.[8]
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Ammonium Bromide and Iodide: These have been shown to be particularly effective at

reducing sodium adduction at lower concentrations (e.g., 25 mM) compared to ammonium

acetate.[1] For ubiquitin in the presence of 1.0 mM NaCl, 25 mM ammonium bromide

resulted in a 72-fold increase in the relative abundance of the fully protonated molecular

ions.[1]

Ammonium Formate: Often used in combination with formic acid in LC-MS mobile phases to

improve peptide separations and increase peptide identifications.[8][9]

Ammonium Bicarbonate: A volatile salt that is compatible with MS and provides a suitable pH

for enzymatic digests.[10] However, it can lead to the formation of CO₂ adducts and protein

denaturation in native MS.

Formic Acid: Lowering the pH of the mobile phase with an organic acid like formic acid can

provide an excess of protons to compete with metal ions for adduction, often improving

ionization efficiency.[11]

Troubleshooting Guide
Issue 1: Persistent Sodium/Potassium Adducts
Symptoms:

Mass spectra show significant peaks at [M+Na]⁺ and/or [M+K]⁺.

Low intensity of the desired protonated molecule [M+H]⁺.

Possible Causes & Solutions:
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Cause Recommended Action

Insufficient ammonium tartrate concentration.

Gradually increase the concentration of

ammonium tartrate in your sample or mobile

phase. Monitor the spectra to find the optimal

concentration that minimizes adducts without

causing significant ion suppression.

High salt contamination in the sample.

Implement a desalting step prior to MS analysis.

Techniques include dialysis, liquid

chromatography, or the use of desalting spin

columns.[1]

Suboptimal mobile phase composition.

Consider switching to a more effective desalting

additive like ammonium bromide, especially for

native protein analysis.[1] For LC-MS of

peptides, a combination of formic acid and

ammonium formate can improve results.[8]

Issue 2: Signal Suppression
Symptoms:

Overall low signal intensity for the analyte of interest after adding ammonium tartrate.

Possible Causes & Solutions:
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Cause Recommended Action

Excessively high concentration of ammonium

tartrate.

Reduce the concentration of ammonium tartrate.

Even low millimolar concentrations can be

effective.[1] For some applications,

concentrations in the ppm range are sufficient.

[2]

Matrix effects from complex samples.

Optimize sample preparation to remove

interfering matrix components. This can involve

solid-phase extraction (SPE) or liquid-liquid

extraction.

Incompatible mobile phase.

For LC-MS, ensure the mobile phase is

optimized for your analyte. Sometimes, simpler

mobile phases with just formic acid can provide

better sensitivity, although with potential trade-

offs in peak shape.[12]

Issue 3: Formation of Ammonium and Other Adducts
Symptoms:

Prominent peaks corresponding to [M+NH₄]⁺ or other unexpected adducts.

Possible Causes & Solutions:
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Cause Recommended Action

High concentration of ammonium tartrate.

Lower the concentration of the ammonium salt

in the mobile phase. While common for some

analytes, high concentrations increase the

likelihood of adduct formation.[6]

Analyte properties favoring adduct formation.

Some molecules are more prone to forming

ammonium adducts. If the adduct is stable and

reproducible, it may be possible to use it for

quantification.[6]

Mobile phase composition.

In LC-MS, the organic solvent can participate in

adduct formation (e.g., [M+ACN+NH₄]⁺).[5]

Modifying the mobile phase composition or

gradient may help reduce these adducts.

Experimental Protocols
Protocol 1: Desalting a Protein Sample with Ammonium
Tartrate for Direct Infusion ESI-MS
This protocol is adapted from studies on reducing sodium adduction to proteins.[1]

Objective: To reduce sodium adducts for a protein sample using ammonium tartrate prior to

native mass spectrometry analysis.

Materials:

Protein of interest (e.g., Ubiquitin) at 10 µM in aqueous solution.

Sodium Chloride (NaCl) solution (e.g., 1.0 mM).

Ammonium tartrate solution (e.g., 25 mM).

Electrospray ionization mass spectrometer.

Procedure:
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Prepare a 10 µM solution of the protein in high-purity water.

If necessary, add a known concentration of salt (e.g., 1.0 mM NaCl) to mimic a contaminated

sample.

To an aliquot of the protein solution, add ammonium tartrate to a final concentration of 25

mM.

Prepare a control sample without ammonium tartrate.

Infuse the samples directly into the ESI source of the mass spectrometer.

Acquire mass spectra under "gentle" ion source conditions to preserve non-covalent

interactions.

Compare the mass spectrum of the sample with ammonium tartrate to the control,

observing the reduction in sodium adducts and the change in the abundance of the fully

protonated molecular ions.

Protocol 2: Optimizing Mobile Phase with Ammonium
Salts for LC-MS of Peptides
This protocol is based on methodologies for improving peptide separations in proteomics.[8]

Objective: To compare the performance of different mobile phase modifiers for the LC-MS

analysis of a tryptic digest.

Materials:

Tryptic digest of a standard protein (e.g., BSA).

Mobile Phase A: 0.1% Formic Acid in water.

Mobile Phase B1: 0.1% Formic Acid in acetonitrile.

Mobile Phase B2: 0.1% Formic Acid and 10 mM Ammonium Formate in acetonitrile.

Reversed-phase LC column suitable for peptide separations.
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LC-MS system.

Procedure:

Reconstitute the peptide digest in Mobile Phase A.

Perform an LC-MS run using a gradient with Mobile Phase A and Mobile Phase B1.

Perform a second LC-MS run under the identical gradient conditions but using Mobile Phase

B2 instead of B1.

Compare the chromatograms for peak shape, retention time, and signal intensity.

Analyze the mass spectra to assess the impact on peptide identifications and sequence

coverage.
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Caption: Workflow for evaluating ammonium tartrate as a desalting agent.
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Identify the Primary Issue

Potential Solutions

Problem Observed in MS Spectrum
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Caption: Troubleshooting decision tree for MS interference issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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